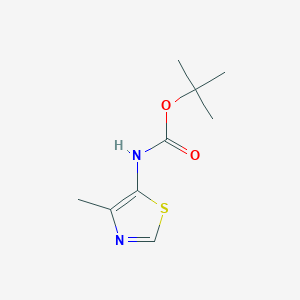

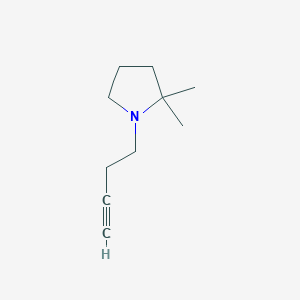

tert-Butyl (4-methylthiazol-5-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Crystal Structure and Molecular Interactions

Isomorphous Crystal Structures : Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, a related compound, demonstrates unique crystal structures characterized by simultaneous hydrogen and halogen bonds involving carbonyl groups. These structures are part of an isostructural family of compounds with diverse applications in crystallography and molecular design (Baillargeon et al., 2017).

Hydrogen Bond Interactions : In tert-butyl carbamate derivatives, hydrogen bonds play a critical role in forming three-dimensional architectures. These interactions, analyzed through Hirshfeld surfaces and molecular electrostatic potential surface calculations, are pivotal for understanding molecular assembly and behavior (Das et al., 2016).

Synthetic Applications

Intermediate in Biologically Active Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl carbamate serves as an important intermediate in the synthesis of omisertinib (AZD9291) and other biologically active compounds. Efficient synthetic methods for such intermediates are crucial for pharmaceutical applications (Zhao et al., 2017).

Cycloaddition Reactions : The compound has been utilized in Cu(I)-catalyzed [3+2] cycloadditions, demonstrating its value in creating diverse chemical structures through regio- and stereo-selective reactions. This process highlights its versatility in organic synthesis (Pušavec et al., 2014).

Stable Precursors for Chiral Azomethine Ylids : It also serves as a stable precursor in generating chiral azomethine ylids under mild conditions, offering a viable alternative to standard ylid generation methods (Alker et al., 1997).

Miscellaneous Applications

- Antimicrobial Activity : Some derivatives of tert-butyl carbazate, structurally related to tert-butyl (4-methylthiazol-5-yl)carbamate, have shown promising antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Ghoneim & Mohamed, 2013).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of "tert-Butyl (4-methylthiazol-5-yl)carbamate" . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

properties

IUPAC Name |

tert-butyl N-(4-methyl-1,3-thiazol-5-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-6-7(14-5-10-6)11-8(12)13-9(2,3)4/h5H,1-4H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLXOTJGULGSFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-methylthiazol-5-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2382038.png)

![2-Chloro-N-[(3-methoxyphenyl)methyl]-N-[2-(oxolan-2-yl)ethyl]acetamide](/img/structure/B2382041.png)

![3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2382042.png)

![N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2382044.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2382048.png)

![N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2382049.png)

![1,3-Benzothiazol-2-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2382056.png)

![4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine](/img/structure/B2382059.png)